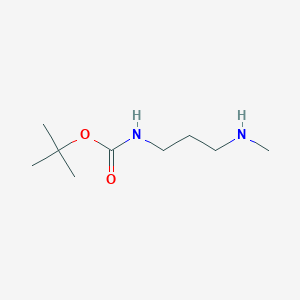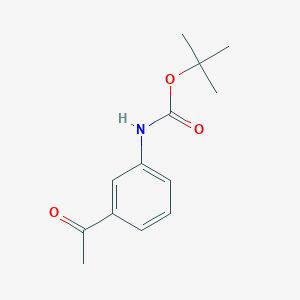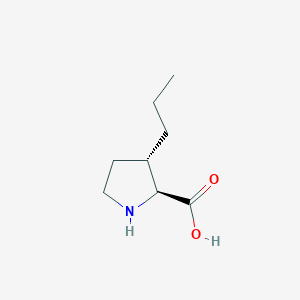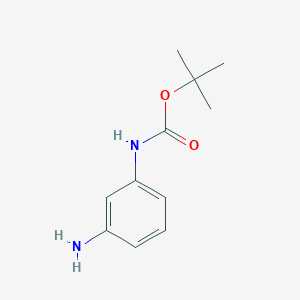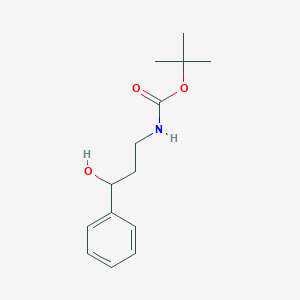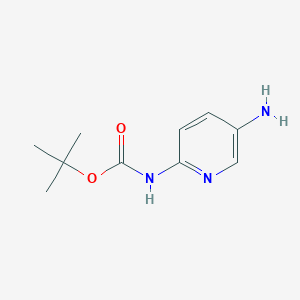
tert-Butyl (5-aminopyridin-2-yl)carbamate
概要
説明
The compound tert-Butyl (5-aminopyridin-2-yl)carbamate is a chemical intermediate that can be utilized in the synthesis of various biologically active compounds. It is related to tert-butyl carbamate derivatives, which are often used in pharmaceutical research and drug discovery due to their utility in the construction of complex molecules .
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives can be achieved through various methods. For instance, a novel synthesis route for 2-amino-5-tert-butylpyridine has been described, which is a fragment related to tert-butyl (5-aminopyridin-2-yl)carbamate. This synthesis route is noted for its improved physicochemical properties, which are important for drug-like characteristics . Additionally, the synthesis of related compounds such as (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate has been achieved from L-Serine with a total yield of 41% through multiple steps, including esterification, Boc protection, acetonization, reduction, Corey-Fuchs reaction, and deprotection .
Molecular Structure Analysis
The molecular structure of tert-butyl (5-aminopyridin-2-yl)carbamate is not directly discussed in the provided papers. However, the structure of related compounds, such as tert-butyl N-ethynyl-N-phenylcarbamate, has been investigated, and its reactivity in 1,3-dipolar cycloaddition has been studied, which provides insights into the behavior of similar tert-butyl carbamate derivatives .
Chemical Reactions Analysis
Tert-butyl carbamate derivatives participate in various chemical reactions. For example, the 1,3-dipolar cycloaddition of tert-butyl N-ethynyl-N-phenylcarbamate with C-carboxymethyl-N-phenylnitrilimine results in the formation of a 5-amino pyrazole as a single regioisomer . Moreover, the tert-butyl group in N-tert-butanesulfinyl imines serves as a chiral directing group and can be cleaved after nucleophilic addition, which is a key step in the asymmetric synthesis of amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl (5-aminopyridin-2-yl)carbamate are not explicitly detailed in the provided papers. However, the synthesis of 2-amino-5-tert-butylpyridine, a related compound, has been shown to have improved physicochemical properties, suggesting that tert-butyl carbamate derivatives are likely to possess desirable properties for drug development .
科学的研究の応用
Isomorphous Crystal Structures
The compound tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, related to tert-Butyl (5-aminopyridin-2-yl)carbamate, demonstrates the importance of simultaneous hydrogen and halogen bonds on carbonyl in crystal structures. This finding is crucial for understanding the molecular architecture and interactions in crystals (Baillargeon et al., 2017).
Synthetic Method Development
Research on tert-Butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate highlights its role as an intermediate in synthesizing biologically active compounds, like omisertinib (AZD9291). The development of a rapid synthetic method for this compound underscores its significance in pharmaceutical research (Zhao et al., 2017).
Metalation and Alkylation Studies
The study of tert-Butyl carbamate derivatives of aminomethyltrialkylsilanes reveals their ability to undergo metalation and reaction with electrophiles. This research provides insights into the chemical behavior of tert-Butyl carbamate derivatives, useful for designing synthetic pathways (Sieburth et al., 1996).
Novel Synthetic Routes
Investigation into the synthesis of 6-substituted-imidazo[4,5-c]pyridin-2-ons from 4-aminopyridine, including tert-Butyl carbamates, reveals new synthetic routes. This research contributes to the development of novel chemical compounds and potentially active pharmaceutical ingredients (Bakke et al., 2003).
Natural Product Synthesis
Research on the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, related to tert-Butyl (5-aminopyridin-2-yl)carbamate, highlights its role as an intermediate in natural product jaspine B. This compound has shown cytotoxic activity against various human carcinoma cell lines, indicating its potential in medicinal chemistry (Tang et al., 2014).
Molecular Interactions and Crystal Packing
Studies on carbamate derivatives, including tert-Butyl derivatives, provide insights into the molecular interactions and crystal packing in compounds. This knowledge is vital for understanding the solid-state properties of chemical compounds (Das et al., 2016).
Safety And Hazards
Safety information for “tert-Butyl (5-aminopyridin-2-yl)carbamate” suggests that personal protective equipment/face protection should be worn during handling. Adequate ventilation should be ensured, and ingestion, inhalation, and dust formation should be avoided . The compound is labeled with the GHS07 pictogram, and the hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) .
特性
IUPAC Name |
tert-butyl N-(5-aminopyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-8-5-4-7(11)6-12-8/h4-6H,11H2,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVPESPHUUFULF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622217 | |
| Record name | tert-Butyl (5-aminopyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (5-aminopyridin-2-yl)carbamate | |
CAS RN |
220731-04-4 | |
| Record name | tert-Butyl (5-aminopyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(5-aminopyridin-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

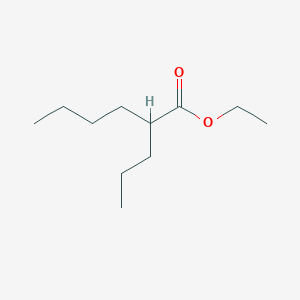
![tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B152962.png)


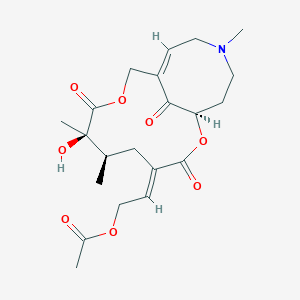
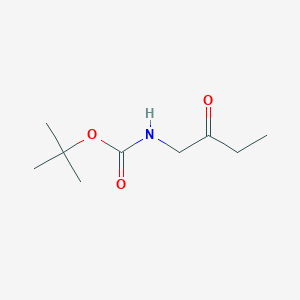
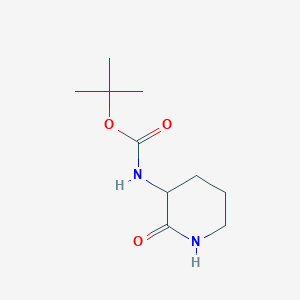
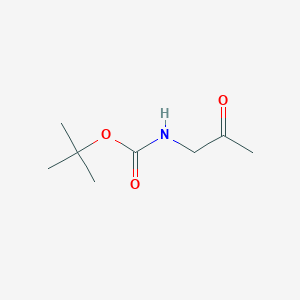
![2,3-Dihydroimidazo[2,1-b][1,3]thiazole 1-oxide](/img/structure/B152988.png)
